Danofloxacin mesylate

Overview

Description

Mechanism of Action

Target of Action

Danofloxacin mesylate is a synthetic antibacterial agent from the family of the fluoroquinolones . It is highly active against Mycoplasma species that cause respiratory infections in cattle, pigs, and poultry . The primary target of this compound is the bacterial DNA-gyrase , which is necessary for supercoiling of DNA to provide a suitable spatial arrangement of DNA within the bacterial cell .

Mode of Action

This compound acts principally by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the supercoiling of DNA, which is essential for bacterial replication and transcription. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .

Biochemical Pathways

It is known that the drug interferes with the function of dna-gyrase, an enzyme involved in dna replication and transcription . This interference disrupts the normal cellular processes of the bacteria, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound in animals have been studied. After oral administration at a dose of 5 mg/kg body weight to Gushi chickens, the peak concentration reached 0.53 μg/mL at 4 hours . The half-life of absorption was determined to be 2.37 ± 1.60 hours, and the bioavailability was calculated as 40.12 ± 15.83% . The area under the concentration-time curve (AUC) for both oral and intravenous administration was determined to be 4.72 ± 1.86 and 11.76 ± 3.25 h·µg/mL, respectively .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting the function of DNA-gyrase, the drug prevents the bacteria from replicating and transcribing their DNA . This leads to the death of the bacterial cells and the resolution of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is typically formulated as a solution for injection, and its effectiveness can be affected by the temperature and pH of the solution . Additionally, the drug’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

Biochemical Analysis

Biochemical Properties

Danofloxacin mesylate interacts with bacterial DNA topoisomerase II and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death .

Cellular Effects

This compound has been shown to have an asymmetric transport across Caco-2 cells, with a rate of secretion exceeding that of absorption . This suggests that this compound may interact with cellular transport proteins, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA topoisomerases, leading to the inhibition of these enzymes . This results in the disruption of bacterial DNA processes and ultimately cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a slower release from microspheres compared to the raw material . This suggests that this compound may have a prolonged effect on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, a study found that this compound exhibited significant bactericidal activity against Pasteurella multocida and Haemophilus parasuis in piglets at a dosage of 2.38 and 13.36 mg/kg, respectively .

Metabolic Pathways

This suggests that this compound may interact with enzymes or cofactors involved in these transport processes .

Transport and Distribution

This compound is rapidly distributed to major target tissues such as lungs, intestines, and the mammary gland in animals . This rapid distribution is attributed to active transport proteins that facilitate excretion into the luminal space .

Subcellular Localization

Given its rapid distribution to various tissues and its interaction with cellular transport proteins, it is likely that this compound may be localized to specific compartments or organelles within the cell .

Preparation Methods

Danofloxacin mesylate can be prepared using various synthetic routes. One method involves the preparation of this compound gelatin microspheres through an emulsion chemical crosslinking technique . Another method involves creating a suspension of this compound using components such as aluminum monostearate, phosphatidylcholine, and tween-80 . These methods ensure controlled release and improved bioavailability of the compound.

Chemical Reactions Analysis

Danofloxacin mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dodecyl sulfate, triethylamine, and 1-butanol . The major products formed from these reactions are typically derivatives of danofloxacin, which retain the antibacterial properties of the parent compound.

Scientific Research Applications

Danofloxacin mesylate has a broad range of scientific research applications. It is used in veterinary medicine to treat respiratory infections in livestock, including cattle, pigs, and chickens . The compound is also studied for its pharmacokinetics and pharmacodynamics in various animal models . Additionally, this compound is used in the preparation of controlled-release drug formulations, such as gelatin microspheres, to enhance its therapeutic efficacy .

Comparison with Similar Compounds

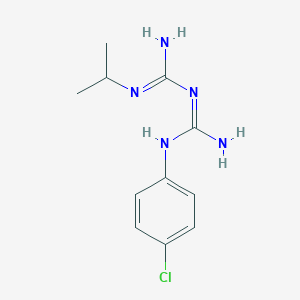

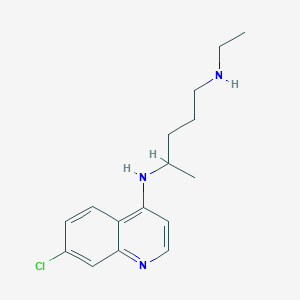

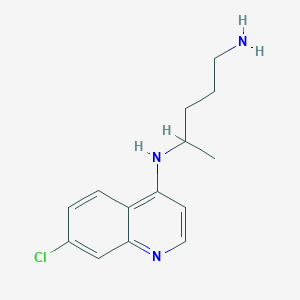

Danofloxacin mesylate belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, difloxacin, and sarafloxacin . Compared to these similar compounds, this compound is unique in its high activity against respiratory pathogens in livestock . Its broad-spectrum antibacterial activity and effectiveness in controlled-release formulations make it a valuable tool in veterinary medicine .

Properties

IUPAC Name |

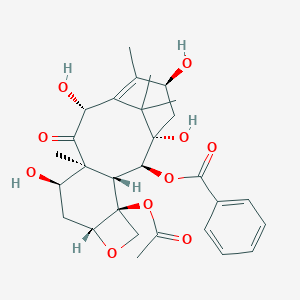

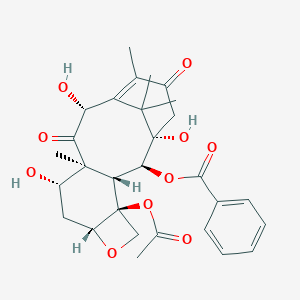

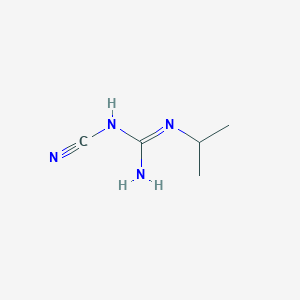

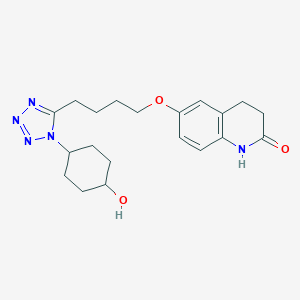

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDJSVKQNSTKF-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922988 | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119478-55-6 | |

| Record name | Danofloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119478556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 119478-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANOFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3SX3LEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Danofloxacin mesylate?

A1: this compound, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. [, , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to bacterial cell death.

Q2: What are the downstream effects of this compound on bacterial cells?

A2: Inhibition of DNA gyrase and topoisomerase IV by this compound leads to a cascade of events within bacterial cells, including:

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is (C19H21FN3O3)(CH3O3S), and its molecular weight is 461.5 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, this compound can be analyzed using various spectroscopic techniques.

UV-Vis spectrophotometry: It exhibits strong UV absorbance, commonly measured at 280 nm. [, ]

HPLC with UV detection: This is a widely employed method for quantifying this compound in various matrices. [, , , , , ] * LC-MS/MS: This highly sensitive and specific technique is increasingly used for the analysis of this compound residues in complex samples. [, ]

Q5: Does this compound exhibit any catalytic properties?

A5: this compound is primarily known for its antibacterial properties rather than catalytic activity. Its primary mode of action involves binding to and inhibiting bacterial enzymes, not catalyzing chemical reactions.

Q6: Have there been any computational studies on this compound?

A8: Yes, computational studies have been conducted to investigate the crystal structure of this compound using density functional theory techniques. These studies provided insights into its molecular geometry, intermolecular interactions, and potential binding modes. []

Q7: How do structural modifications to the Danofloxacin molecule affect its activity?

A7: While specific SAR studies on this compound are limited in the provided research, it is well-established that modifications to the fluoroquinolone core structure can significantly impact its antibacterial activity, potency, and spectrum of activity. These modifications can affect target binding affinity, drug efflux, and pharmacokinetic properties.

Q8: What are some formulation strategies used to improve the stability, solubility, or bioavailability of this compound?

A8: Several formulation approaches have been explored to enhance the delivery and efficacy of this compound:

- Suspension formulation: This approach, using suspending agents like aluminum monostearate and dispersing agents like phosphatidylcholine, allows for controlled release and improved bioavailability. []

- Microsphere formulation: Encapsulating this compound in microspheres composed of gelatin, polyglycol, or xanthan gum can provide sustained release after intramuscular injection, prolonging its half-life and enhancing treatment efficacy. []

- Liposomal formulation: Incorporating this compound into liposomes can alter its pharmacokinetic profile, leading to prolonged half-life, increased peak concentration, and improved oral bioavailability. [, , ]

Q9: What is the pharmacokinetic profile of this compound in different species?

A9: Pharmacokinetic studies have been conducted in various species, including chickens, crucian carp, goldfish, and African catfish, demonstrating that:

- Absorption: this compound is well-absorbed following oral and intramuscular administration in most studied species. [, , , , ]

- Distribution: It distributes widely into various tissues, with varying concentrations observed in different organs. [, , ]

- Metabolism: this compound is primarily metabolized to N-desmethyldanofloxacin, which also exhibits antibacterial activity. []

- Excretion: The drug and its metabolites are primarily excreted in urine. []

Q10: How do different routes of administration affect the pharmacokinetics of this compound?

A10: The route of administration significantly influences the pharmacokinetic profile of this compound:

- Intravenous administration: Results in rapid distribution and high plasma concentrations but a shorter elimination half-life. [, ]

- Intramuscular administration: Offers good bioavailability, sustained release, and a longer elimination half-life compared to intravenous administration. [, ]

- Oral administration: Absorption can be variable depending on the species and formulation. [, , ]

Q11: What is the in vitro activity of this compound against different bacterial species?

A13: this compound exhibits potent in vitro activity against a broad range of Gram-negative and some Gram-positive bacteria, including Escherichia coli strains. [, , , , ]

Q12: What animal models have been used to study the efficacy of this compound?

A12: Various animal models have been employed to investigate the efficacy of this compound in treating bacterial infections:

- Chickens: Studies have demonstrated its effectiveness against Escherichia coli infections, including those causing colibacillosis and chronic respiratory disease. [, , ]

- Calves: this compound has shown efficacy in treating experimentally induced Escherichia coli diarrhoea in calves. []

- Fish: Research has investigated its pharmacokinetics and efficacy in treating bacterial infections in various fish species, including goldfish, crucian carp, and African catfish. [, , ]

Q13: What are the known mechanisms of resistance to this compound?

A13: Resistance to this compound can develop through various mechanisms, primarily:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)